7-Chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene
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Overview
Description
7-Chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a chlorine atom at the 7th position and an ethoxy group at the 5th position on the tetrahydronaphthalene ring. It is a derivative of naphthalene, which is a bicyclic aromatic hydrocarbon.
Preparation Methods
The synthesis of 7-Chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of 7-chloro-5-ethoxynaphthalene. This process typically uses a nickel catalyst under high pressure and temperature conditions to achieve the desired hydrogenation . Another method involves the electrophilic aromatic substitution reaction of 7-chloro-5-ethoxynaphthalene using concentrated sulfuric acid as a catalyst .
Chemical Reactions Analysis
7-Chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce dihydro derivatives.
Scientific Research Applications
7-Chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other substituted naphthalenes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The chlorine and ethoxy groups on the tetrahydronaphthalene ring play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
7-Chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:
1,2,3,4-Tetrahydronaphthalene: A parent compound without the chlorine and ethoxy substituents.
7-Chloro-1,2,3,4-tetrahydroquinoline: A similar compound with a quinoline ring instead of a naphthalene ring.
1-Chloro-1,2,3,4-tetrahydronaphthalene: A compound with a chlorine atom at the 1st position instead of the 7th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61495-12-3 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
7-chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H15ClO/c1-2-14-12-8-10(13)7-9-5-3-4-6-11(9)12/h7-8H,2-6H2,1H3 |
InChI Key |
ZECGDIBIIXHPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1CCCC2)Cl |
Origin of Product |
United States |
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